PFI-4

Description

Structure

3D Structure

Properties

IUPAC Name |

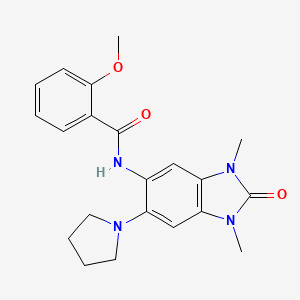

N-(1,3-dimethyl-2-oxo-6-pyrrolidin-1-ylbenzimidazol-5-yl)-2-methoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N4O3/c1-23-17-12-15(22-20(26)14-8-4-5-9-19(14)28-3)16(25-10-6-7-11-25)13-18(17)24(2)21(23)27/h4-5,8-9,12-13H,6-7,10-11H2,1-3H3,(H,22,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCIJLRJBZDBVDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C(=C2)NC(=O)C3=CC=CC=C3OC)N4CCCC4)N(C1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

PFI-4: A Deep Dive into its Mechanism of Action as a Selective BRPF1B Bromodomain Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

PFI-4 is a potent and highly selective chemical probe for the bromodomain of Bromodomain and PHD Finger Containing Protein 1B (BRPF1B). As a key component of the MOZ/MORF histone acetyltransferase (HAT) complexes, BRPF1B plays a critical role in chromatin remodeling and gene transcription. This compound acts as an acetyl-lysine mimetic, competitively binding to the BRPF1B bromodomain to disrupt its interaction with acetylated histones. This targeted inhibition modulates the activity of the associated HAT complex, leading to downstream effects on gene expression programs integral to cellular differentiation and proliferation. This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental methodologies, and visual representations of the key pathways and experimental workflows.

Introduction to this compound and its Target: BRPF1B

This compound is a cell-permeable small molecule inhibitor that has emerged as a valuable tool for studying the biological functions of the BRPF1B bromodomain.[1][2] BRPF1B is a scaffolding protein that plays a crucial role in the assembly and function of the MOZ (Monocytic Leukemia Zinc Finger Protein; also known as KAT6A) and MORF (MOZ-Related Factor; also known as KAT6B) histone acetyltransferase (HAT) complexes.[3][4] These complexes are essential for the acetylation of histones, primarily H3 and H4, a key post-translational modification associated with a more open chromatin structure and transcriptional activation.

The BRPF1 protein exists in two isoforms, BRPF1A and BRPF1B, generated by alternative splicing.[3][4] A key difference lies in an amino acid insertion in the ZA-loop of BRPF1A, which prevents its binding to acetylated histone peptides.[3][4] this compound selectively targets the BRPF1B isoform, making it a precise instrument for dissecting the specific roles of this variant in cellular processes.[3][4]

Mechanism of Action

The primary mechanism of action of this compound is the competitive inhibition of the BRPF1B bromodomain. Bromodomains are protein modules that recognize and bind to acetylated lysine residues on histone tails and other proteins. This compound, by mimicking the structure of acetylated lysine, binds with high affinity to the acetyl-lysine binding pocket of the BRPF1B bromodomain.[3] This direct binding event physically obstructs the interaction between BRPF1B and its natural ligands, the acetylated histone tails.

The disruption of this interaction has significant downstream consequences. BRPF1B serves as a critical scaffold for the assembly of the tetrameric MOZ/MORF HAT complexes, which, in addition to the catalytic HAT subunit (MOZ or MORF), include ING5 (Inhibitor of Growth 5) and hEAF6. By displacing the BRPF1B bromodomain from chromatin, this compound effectively prevents the recruitment and localization of the entire HAT complex to its target gene promoters. This, in turn, leads to a reduction in histone acetylation at these specific loci, resulting in a more condensed chromatin state and the transcriptional repression of target genes. This targeted epigenetic modulation underlies the observed biological effects of this compound, such as the inhibition of osteoclast differentiation.[1][5]

Quantitative Data

The potency and selectivity of this compound have been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Binding Affinity and Potency of this compound

| Parameter | Value | Assay Method | Reference |

| IC50 (BRPF1B) | 172 nM | AlphaScreen | [5] |

| IC50 (BRPF1B) | 80 nM | Not Specified | [2][3] |

| Kd (BRPF1B) | 13 nM | Isothermal Titration Calorimetry (ITC) | [3][4] |

Table 2: Selectivity Profile of this compound Against Other Bromodomains

| Bromodomain | IC50 (nM) | Fold Selectivity vs. BRPF1B (based on 172 nM) | Reference |

| BRPF2 | 3517 | >20 | [5] |

| BRD4(1) | >10,000 | >58 | [5] |

| TRIM24 | >10,000 | >58 | [5] |

Table 3: Cellular Activity of this compound

| Parameter | Value | Assay Method | Reference |

| Cellular IC50 | 250 nM | NanoBRET | [3][4] |

| Effective Concentration | 500 nM | Fluorescence Recovery After Photobleaching (FRAP) | [4] |

Signaling Pathway

The signaling pathway affected by this compound centers on the inhibition of the BRPF1B-containing MOZ/MORF HAT complexes and the subsequent impact on gene transcription.

References

- 1. Crosstalk between epigenetic readers regulates the MOZ/MORF HAT complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | The MOZ-BRPF1 acetyltransferase complex in epigenetic crosstalk linked to gene regulation, development, and human diseases [frontiersin.org]

- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 4. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]

- 5. Analysis of Aptamer-Small Molecule Binding Interactions Using Isothermal Titration Calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]

PFI-4: A Potent and Selective Probe for the BRPF1B Bromodomain

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Epigenetic regulation is a critical component of cellular function, and its dysregulation is a hallmark of numerous diseases, including cancer. Bromodomains, readers of acetylated lysine residues on histones, have emerged as key targets for therapeutic intervention. The Bromodomain and PHD Finger-containing Protein (BRPF) family, comprising BRPF1, BRPF2, and BRPF3, are crucial scaffolding proteins for the MYST family of histone acetyltransferases (HATs).[1] Specifically, BRPF1 is a key component of the MOZ/MORF HAT complexes, which are involved in the acetylation of histone H3, thereby playing a pivotal role in chromatin remodeling and gene transcription.[2][3]

PFI-4 is a potent, cell-permeable chemical probe that selectively inhibits the bromodomain of BRPF1B, an isoform of BRPF1.[4][5][6] Its high selectivity makes it an invaluable tool for elucidating the biological functions of BRPF1B and for the development of novel therapeutic agents targeting epigenetic pathways. This guide provides a comprehensive overview of this compound, including its binding characteristics, mechanism of action, relevant signaling pathways, and detailed experimental protocols.

Quantitative Data Summary

The following tables summarize the binding affinity, inhibitory activity, and cellular effects of this compound.

Table 1: In Vitro Binding Affinity and Inhibitory Concentration of this compound

| Target | Assay Type | Value | Reference |

| BRPF1B | Isothermal Titration Calorimetry (ITC) | Kd = 13 nM | [4][6] |

| ALPHAscreen | IC50 = 172 nM | [7] | |

| NanoBRET™ | IC50 = 240 nM | [1] | |

| BRPF1 Bromodomain Inhibition | IC50 = 80 nM | [4][6] | |

| BRPF1A | Fluorescence Recovery After Photobleaching (FRAP) | No effect | [1] |

| BRPF2 | Isothermal Titration Calorimetry (ITC) | Kd = 775 nM | [1] |

| ALPHAscreen | IC50 = 3.517 µM | [7] | |

| BRD1 | Isothermal Titration Calorimetry (ITC) | Kd = 775 nM | [1] |

| ALPHAscreen | IC50 = 3600 nM | [1] | |

| CECR2 | Isothermal Titration Calorimetry (ITC) | Kd = 2350 nM | [1] |

| BRD4 (1) | ALPHAscreen | IC50 > 10 µM | [7] |

| TRIM24 | ALPHAscreen | IC50 > 10 µM | [7] |

Table 2: Thermal Shift and Cellular Activity Data for this compound

| Parameter | Assay Type | Value | Cell Line | Reference |

| Thermal Shift (ΔTm) | Differential Scanning Fluorimetry | 9.4 °C (for BRPF1B) | N/A | [1] |

| 2.0 °C (for BRD1 and CECR2) | N/A | [1] | ||

| Cellular Potency | NanoBRET™ Target Engagement | IC50 = 250 nM | U2OS | [4][6] |

| Fluorescence Recovery After Photobleaching (FRAP) | Reduces recovery time at 500 nM | U2OS | [1] |

Mechanism of Action and Signaling Pathway

This compound acts as a competitive inhibitor of the BRPF1B bromodomain. By occupying the acetyl-lysine binding pocket, this compound prevents BRPF1B from recognizing and binding to acetylated histone tails.[6] This disruption has significant downstream effects on gene transcription.

BRPF1 is a scaffold protein that assembles the MOZ (monocytic leukemic zinc-finger protein) or MORF (MOZ-related factor) histone acetyltransferase (HAT) complexes.[8][9] These complexes also include ING5 (inhibitor of growth 5) and hEaf6.[2] The primary function of the MOZ/MORF complex is to acetylate lysine residues on histone H3, particularly H3K23.[9] This acetylation neutralizes the positive charge of the lysine residue, weakening the interaction between the histone tail and the negatively charged DNA backbone. This "loosening" of the chromatin structure allows for greater accessibility of transcriptional machinery to the DNA, leading to gene activation.[9]

By inhibiting the BRPF1B bromodomain, this compound prevents the recruitment and/or stabilization of the MOZ/MORF complex at specific genomic loci, leading to a decrease in histone H3 acetylation and subsequent repression of target gene expression.[6] The BRPF1-containing complexes have been implicated in the regulation of several oncogenic signaling pathways, including Wnt and estrogen signaling, and pathways involving MYC and IGF1R.[10]

Figure 1: this compound Mechanism of Action in BRPF1B Signaling.

Experimental Protocols

Detailed methodologies for key experiments used to characterize this compound are provided below.

Isothermal Titration Calorimetry (ITC)

ITC is a quantitative technique used to measure the thermodynamic parameters of binding interactions in solution. It directly measures the heat released or absorbed during a binding event.

Methodology:

-

Protein and Ligand Preparation:

-

Express and purify the BRPF1B bromodomain protein. Ensure the protein is highly pure and correctly folded.

-

Dialyze the protein extensively against the ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).

-

Prepare a concentrated stock solution of this compound in a compatible solvent (e.g., DMSO) and then dilute it into the same ITC buffer used for the protein. The final DMSO concentration should be matched in the protein solution to minimize solvent mismatch effects.

-

-

ITC Instrument Setup:

-

Thoroughly clean the sample and reference cells of the ITC instrument.

-

Set the experimental temperature (e.g., 25°C).

-

Load the protein solution into the sample cell (typically at a concentration of 10-50 µM).

-

Load the this compound solution into the injection syringe (typically at a concentration 10-20 times that of the protein).

-

-

Titration:

-

Perform a series of small, sequential injections of this compound into the protein solution while stirring.

-

Record the heat change after each injection.

-

Continue the injections until the binding sites on the protein are saturated.

-

-

Data Analysis:

-

Integrate the heat-change peaks to obtain the heat released or absorbed per injection.

-

Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the dissociation constant (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding.

-

NanoBRET™ Cellular Target Engagement Assay

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay measures compound binding to a target protein within intact cells.

Figure 2: Workflow for the NanoBRET™ Target Engagement Assay.

Methodology:

-

Cell Preparation and Transfection:

-

Culture a suitable human cell line (e.g., U2OS or HEK293T) in appropriate growth medium.

-

Transfect the cells with a vector encoding for a BRPF1B-NanoLuc® fusion protein.

-

Allow 24-48 hours for protein expression.

-

-

Assay Setup:

-

Harvest the transfected cells and resuspend them in Opti-MEM.

-

Seed the cells into a white, 96-well assay plate.

-

Prepare serial dilutions of this compound in Opti-MEM.

-

-

Compound and Tracer Addition:

-

Add the fluorescent NanoBRET™ tracer to the cells at a predetermined optimal concentration.

-

Immediately add the this compound dilutions to the wells. Include vehicle-only (e.g., DMSO) controls.

-

-

Incubation and Signal Detection:

-

Incubate the plate at 37°C in a CO2 incubator for a specified time (e.g., 2 hours) to allow for compound entry and target binding.

-

Add the Nano-Glo® substrate, which is catalyzed by the NanoLuc® luciferase to produce luminescence.

-

Measure the donor (NanoLuc®) emission and the acceptor (tracer) emission using a BRET-capable plate reader.

-

-

Data Analysis:

-

Calculate the BRET ratio by dividing the acceptor emission by the donor emission.

-

Plot the BRET ratio against the logarithm of the this compound concentration.

-

Fit the data to a dose-response curve to determine the IC50 value, which represents the concentration of this compound required to displace 50% of the tracer from the BRPF1B-NanoLuc® fusion protein.

-

Fluorescence Recovery After Photobleaching (FRAP)

FRAP is a microscopy technique used to measure the dynamics of fluorescently labeled molecules in living cells. It is used to assess the mobility of BRPF1B within the nucleus and how this is affected by this compound.

Methodology:

-

Cell Transfection and Labeling:

-

Transfect cells (e.g., U2OS) with a plasmid encoding a GFP-BRPF1B fusion protein.

-

Culture the cells on glass-bottom dishes suitable for high-resolution microscopy.

-

-

Microscopy Setup:

-

Use a confocal laser scanning microscope equipped with an environmental chamber to maintain the cells at 37°C and 5% CO2.

-

Identify cells expressing the GFP-BRPF1B fusion protein, which should localize to the nucleus.

-

-

FRAP Experiment:

-

Acquire a series of pre-bleach images of a selected region of interest (ROI) within the nucleus.

-

Use a high-intensity laser to photobleach the GFP signal within the ROI.

-

Immediately after bleaching, acquire a time-lapse series of images of the ROI to monitor the recovery of fluorescence as unbleached GFP-BRPF1B molecules diffuse into the bleached area.

-

To test the effect of this compound, pre-incubate the cells with the desired concentration of the inhibitor (e.g., 500 nM) before performing the FRAP experiment.

-

-

Data Analysis:

-

Measure the mean fluorescence intensity of the ROI in each image of the time-lapse series.

-

Correct for photobleaching during image acquisition by monitoring the fluorescence intensity of a non-bleached region.

-

Normalize the fluorescence recovery data.

-

Plot the normalized fluorescence intensity against time.

-

Fit the recovery curve to a mathematical model to determine the mobile fraction of the protein and its diffusion coefficient. A faster recovery time in the presence of this compound indicates that the inhibitor has displaced BRPF1B from less mobile chromatin-bound states.

-

Conclusion

This compound is a highly selective and potent chemical probe for the BRPF1B bromodomain. Its well-characterized binding profile and demonstrated cellular activity make it an essential tool for investigating the role of BRPF1B in health and disease. The detailed experimental protocols provided in this guide offer a starting point for researchers to utilize this compound in their own studies to further unravel the complexities of epigenetic regulation and to explore the therapeutic potential of targeting the BRPF family of bromodomains.

References

- 1. This compound | Structural Genomics Consortium [thesgc.org]

- 2. researchgate.net [researchgate.net]

- 3. resources.amsbio.com [resources.amsbio.com]

- 4. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [promega.com]

- 5. eubopen.org [eubopen.org]

- 6. medkoo.com [medkoo.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Molecular Architecture of Quartet MOZ/MORF Histone Acetyltransferase Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. frontiersin.org [frontiersin.org]

- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

The Role of BRPF1B in Gene Transcription: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core functions of the Bromodomain and PHD Finger Containing 1B (BRPF1B) protein in the regulation of gene transcription. BRPF1B is a critical scaffolding protein that plays a pivotal role in the assembly and enzymatic activity of histone acetyltransferase (HAT) complexes, primarily the MOZ (Monocytic Leukemia Zinc Finger Protein) and MORF (MOZ-Related Factor) complexes. Through its multiple domains, BRPF1B reads epigenetic marks on histones and recruits the HAT machinery to specific chromatin regions, leading to histone acetylation and subsequent gene activation. Dysregulation of BRPF1B has been implicated in various developmental disorders and cancers, making it a promising target for therapeutic intervention.

Data Presentation: Quantitative Analysis of BRPF1B Bromodomain Interactions

The bromodomain of BRPF1B is a key "reader" module that recognizes and binds to acetylated lysine residues on histone tails. This interaction is crucial for tethering the MOZ/MORF complexes to chromatin. The binding affinity of the BRPF1B bromodomain for various acetylated histone peptides has been quantified using techniques such as Isothermal Titration Calorimetry (ITC).

| Histone Mark | Dissociation Constant (Kd) | Reference |

| H2AK5ac | 48.5 ± 1.5 µM | [1] |

| H4K12ac | 86.5 ± 9.1 µM | [1] |

| H3K14ac | 626 ± 27 µM | [1] |

| H4K8ac | 697 ± 57 µM | [1] |

| H4K5ac | 1236 ± 327 µM | [1] |

| Di-acetylated H4 (K5acK12ac) | Preferential Binding | |

| Propionylated H4 (K5prK8pr) | Binding Observed | [1] |

Signaling Pathways and Logical Relationships

Assembly and Activation of the MOZ/MORF-BRPF1B Complex

BRPF1B acts as a scaffold for the assembly of a functional MOZ/MORF HAT complex. It brings together the catalytic subunit (MOZ or MORF) with other essential components, ING5 (Inhibitor of Growth 5) and MEAF6 (MYST/Esa1-associated factor 6), to form a tetrameric complex. This assembly is critical for stimulating the acetyltransferase activity of MOZ/MORF.[2][3]

Caption: Assembly of the MOZ/MORF-BRPF1B HAT complex.

BRPF1B-Mediated Gene Transcription Workflow

The assembled MOZ/MORF-BRPF1B complex is recruited to specific genomic loci through the interaction of BRPF1B's reader domains with histone modifications. This leads to localized histone acetylation, chromatin remodeling, and ultimately, the initiation of gene transcription.

Caption: BRPF1B-mediated workflow for gene activation.

Drug Discovery Workflow for BRPF1B Inhibitors

The development of small molecule inhibitors targeting the bromodomain of BRPF1B is a promising therapeutic strategy. A typical workflow involves computational screening, biophysical validation, and subsequent optimization.

Caption: A typical drug discovery workflow for BRPF1B inhibitors.

Experimental Protocols

The following are generalized protocols for key experiments used to study BRPF1B function. Note: These protocols are templates and should be optimized for specific experimental conditions, cell types, and antibodies.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) for BRPF1B

This protocol outlines the general steps to identify the genomic regions where BRPF1B is bound.

1. Cell Cross-linking and Lysis:

-

Culture cells to ~80-90% confluency.

-

Cross-link proteins to DNA by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature.

-

Quench the reaction with glycine.

-

Harvest and wash cells with ice-cold PBS.

-

Lyse cells with a suitable lysis buffer containing protease inhibitors to isolate nuclei.

2. Chromatin Fragmentation:

-

Resuspend nuclei in a shearing buffer.

-

Fragment chromatin to an average size of 200-500 bp using sonication or enzymatic digestion (e.g., with micrococcal nuclease).

-

Verify fragmentation efficiency by running an aliquot on an agarose gel.

3. Immunoprecipitation:

-

Pre-clear the chromatin lysate with Protein A/G beads to reduce non-specific binding.

-

Incubate the pre-cleared chromatin overnight at 4°C with an antibody specific to BRPF1B or a negative control IgG.

-

Add Protein A/G beads to capture the antibody-protein-DNA complexes.

-

Wash the beads extensively with a series of wash buffers to remove non-specifically bound chromatin.

4. Elution and Reverse Cross-linking:

-

Elute the immunoprecipitated chromatin from the beads.

-

Reverse the protein-DNA cross-links by incubating at 65°C overnight with the addition of NaCl.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

5. DNA Purification and Library Preparation:

-

Purify the DNA using a PCR purification kit or phenol-chloroform extraction.

-

Prepare a sequencing library from the purified DNA according to the manufacturer's instructions (e.g., Illumina).

6. Sequencing and Data Analysis:

-

Sequence the library on a high-throughput sequencing platform.

-

Align the sequencing reads to the reference genome.

-

Perform peak calling to identify genomic regions enriched for BRPF1B binding.

-

Annotate peaks to nearby genes and perform downstream analysis such as motif discovery and pathway analysis.

Affinity Purification-Mass Spectrometry (AP-MS) to Identify BRPF1B Interacting Proteins

This protocol describes the isolation of BRPF1B-containing protein complexes and the identification of their components by mass spectrometry.

1. Cell Lysis and Protein Extraction:

-

Harvest cells expressing tagged (e.g., FLAG, HA) or endogenous BRPF1B.

-

Lyse cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors to preserve protein-protein interactions.

-

Clarify the lysate by centrifugation to remove cellular debris.

2. Immunoprecipitation of BRPF1B Complexes:

-

Incubate the cell lysate with an antibody targeting BRPF1B or the tag, pre-coupled to magnetic or agarose beads.

-

Allow the complexes to bind for 2-4 hours or overnight at 4°C with gentle rotation.

-

Wash the beads several times with lysis buffer to remove non-specific binders.

3. Elution of Protein Complexes:

-

Elute the bound protein complexes from the beads using a gentle elution method, such as a competitive peptide for tagged proteins or a low pH buffer.

4. Sample Preparation for Mass Spectrometry:

-

Reduce and alkylate the cysteine residues in the eluted proteins.

-

Digest the proteins into peptides using a protease such as trypsin.

-

Desalt the resulting peptides using a C18 StageTip or equivalent.

5. LC-MS/MS Analysis:

-

Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

6. Data Analysis:

-

Search the resulting MS/MS spectra against a protein database to identify the proteins present in the sample.

-

Use a scoring algorithm (e.g., SAINT) to distinguish bona fide interaction partners from non-specific background proteins by comparing against control immunoprecipitations (e.g., IgG or mock-transfected cells).

Isothermal Titration Calorimetry (ITC) for BRPF1B Bromodomain-Ligand Interactions

ITC is used to directly measure the binding affinity, stoichiometry, and thermodynamics of the interaction between the BRPF1B bromodomain and acetylated histone peptides.

1. Protein and Peptide Preparation:

-

Purify the recombinant BRPF1B bromodomain to high homogeneity.

-

Synthesize or purchase high-purity acetylated histone peptides.

-

Accurately determine the concentrations of the protein and peptide solutions.

-

Dialyze both protein and peptide into the same buffer to minimize heat of dilution effects.

2. ITC Experiment Setup:

-

Load the BRPF1B bromodomain solution into the sample cell of the ITC instrument.

-

Load the acetylated histone peptide solution into the injection syringe.

-

Set the experimental parameters, including temperature, stirring speed, injection volume, and spacing between injections.

3. Data Acquisition:

-

Perform a series of injections of the peptide into the protein solution.

-

The instrument measures the heat change associated with each injection.

4. Data Analysis:

-

Integrate the raw ITC data to obtain the heat change per injection.

-

Fit the integrated data to a suitable binding model (e.g., one-site binding model) to determine the dissociation constant (Kd), binding enthalpy (ΔH), and stoichiometry (n).

-

Calculate the binding entropy (ΔS) and Gibbs free energy (ΔG) from the fitted parameters.

AlphaScreen Assay for BRPF1B Inhibitor Screening

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based assay suitable for high-throughput screening of inhibitors that disrupt the interaction between the BRPF1B bromodomain and acetylated histones.

1. Reagent Preparation:

-

Prepare a buffer solution optimized for the binding interaction.

-

Use a biotinylated acetylated histone peptide and a tagged (e.g., His-tagged) BRPF1B bromodomain.

-

Use Streptavidin-coated Donor beads and Ni-NTA (or other appropriate tag-binding) Acceptor beads.

2. Assay Procedure:

-

In a microplate, add the His-tagged BRPF1B bromodomain, the biotinylated histone peptide, and the compound to be tested (or DMSO as a control).

-

Incubate to allow for binding and potential inhibition.

-

Add the Ni-NTA Acceptor beads and incubate.

-

Add the Streptavidin Donor beads in a darkened room and incubate.

3. Signal Detection:

-

Read the plate on an AlphaScreen-compatible plate reader. The reader excites the Donor beads at 680 nm and measures the emission from the Acceptor beads at 520-620 nm.

4. Data Analysis:

-

A high signal indicates a strong interaction between the BRPF1B bromodomain and the histone peptide.

-

A decrease in signal in the presence of a compound indicates inhibition of the interaction.

-

Calculate the IC50 value for each compound, which is the concentration required to inhibit 50% of the signal.

References

- 1. Molecular architecture of quartet MOZ/MORF histone acetyltransferase complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | The MOZ-BRPF1 acetyltransferase complex in epigenetic crosstalk linked to gene regulation, development, and human diseases [frontiersin.org]

- 3. Uncovering the non-histone interactome of the BRPF1 bromodomain using site-specific azide-acetyllysine photochemistry - PMC [pmc.ncbi.nlm.nih.gov]

PFI-4: A Potent and Selective BRPF1 Bromodomain Inhibitor and its Impact on Chromatin Remodeling

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

PFI-4 is a potent and highly selective chemical probe for the bromodomain of Bromodomain and PHD Finger Containing Protein 1 (BRPF1). Contrary to some initial classifications, this compound is not a BET (Bromodomain and Extra-Terminal) inhibitor; it exhibits high selectivity for BRPF1 over BET family members such as BRD4. This compound exerts its effects on chromatin remodeling by disrupting the function of histone acetyltransferase (HAT) complexes in which BRPF1 acts as a crucial scaffold protein. This guide provides a comprehensive overview of this compound, its mechanism of action, its impact on chromatin structure and gene expression, and detailed methodologies for its characterization.

Introduction to this compound and its Target: BRPF1

This compound is a cell-permeable small molecule that selectively inhibits the BRPF1 bromodomain.[1][2] BRPF1 is a key component of the MOZ/MORF and HBO1 histone acetyltransferase (HAT) complexes.[3][4] These complexes play a critical role in the acetylation of histone H3, particularly at lysine 23 (H3K23ac) and lysine 14 (H3K14ac).[3][5] Histone acetylation is a fundamental epigenetic modification that leads to a more open chromatin structure, facilitating gene transcription.

BRPF1 functions as a scaffolding protein, essential for the assembly and enzymatic activity of these HAT complexes.[3][6] It contains multiple domains that interact with acetylated histones and other proteins to modulate chromatin structure.[1] The bromodomain of BRPF1 specifically recognizes and binds to acetylated lysine residues on histone tails.[1] this compound acts by competitively binding to this bromodomain, thereby displacing BRPF1 from chromatin and disrupting the activity of the associated HAT complexes.[1]

Quantitative Data for this compound

The following tables summarize the key quantitative data for this compound, highlighting its potency and selectivity.

Table 1: In Vitro Potency of this compound

| Target | IC50 (nM) | Reference |

| BRPF1 | 80 | [1] |

| BRPF1B | 172 | [2] |

Table 2: Selectivity Profile of this compound

| Bromodomain | IC50 (nM) | Selectivity vs. BRPF1B | Reference |

| BRPF1B | 172 | - | |

| BRPF2 (BRD1) | >10,000 | >58-fold | |

| BRPF3 | >10,000 | >58-fold | |

| BRD4 | >10,000 | >58-fold |

Mechanism of Action and Impact on Chromatin Remodeling

This compound's primary mechanism of action is the competitive inhibition of the BRPF1 bromodomain. This has a direct impact on chromatin remodeling by disrupting the function of BRPF1-containing HAT complexes.

The inhibition of BRPF1 by this compound leads to the following downstream effects:

-

Reduced Histone Acetylation: By disrupting the BRPF1-containing HAT complexes, this compound leads to a decrease in the acetylation of histone H3 at specific lysine residues, such as H3K23.

-

Chromatin Compaction: The reduction in histone acetylation results in a more condensed chromatin structure, which is generally associated with transcriptional repression.

-

Altered Gene Expression: The changes in chromatin accessibility lead to altered expression of genes that are regulated by the BRPF1-containing HAT complexes.

Experimental Protocols

This section outlines the key experimental methodologies used to characterize this compound.

In Vitro BRPF1 Inhibition Assay (AlphaScreen)

Principle: The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) technology is used to measure the inhibition of the interaction between the BRPF1 bromodomain and an acetylated histone peptide.

Methodology:

-

A biotinylated peptide corresponding to the acetylated tail of histone H3 is used.

-

A GST-tagged BRPF1 bromodomain protein is also utilized.

-

Streptavidin-coated donor beads and anti-GST-coated acceptor beads are added to the reaction.

-

In the absence of an inhibitor, the binding of the BRPF1 bromodomain to the acetylated histone peptide brings the donor and acceptor beads into close proximity, generating a luminescent signal upon excitation.

-

This compound is added in varying concentrations to compete with the acetylated histone peptide for binding to the BRPF1 bromodomain.

-

The concentration of this compound that causes a 50% reduction in the luminescent signal is determined as the IC50 value.

Cellular Thermal Shift Assay (CETSA)

Principle: CETSA is used to confirm the engagement of this compound with its target, BRPF1, in a cellular context. The binding of a ligand (this compound) to a protein (BRPF1) stabilizes the protein, leading to an increase in its thermal stability.

Methodology:

-

Cells are treated with either vehicle control or this compound.

-

The treated cells are then heated to a range of temperatures.

-

After heating, the cells are lysed, and the soluble fraction is separated from the precipitated proteins by centrifugation.

-

The amount of soluble BRPF1 at each temperature is quantified by Western blotting.

-

A shift in the melting curve of BRPF1 to a higher temperature in the presence of this compound indicates target engagement.

Fluorescence Recovery After Photobleaching (FRAP)

Principle: FRAP is employed to measure the mobility of BRPF1 within the nucleus and to demonstrate that this compound can displace BRPF1 from chromatin in living cells.

Methodology:

-

Cells are transfected with a fluorescently tagged BRPF1 construct (e.g., GFP-BRPF1).

-

A specific region of the nucleus is photobleached using a high-intensity laser, extinguishing the fluorescence in that area.

-

The recovery of fluorescence in the bleached region is monitored over time as unbleached GFP-BRPF1 molecules move into the area.

-

In the presence of this compound, the displacement of GFP-BRPF1 from chromatin leads to a faster recovery of fluorescence, as the inhibitor-bound protein is more mobile.

Biological Effects and Therapeutic Potential

The primary characterized biological effect of this compound is the inhibition of osteoclastogenesis. Osteoclasts are cells responsible for bone resorption, and their overactivity can lead to bone loss in various diseases. By inhibiting BRPF1, this compound has been shown to impair the differentiation of osteoclasts, suggesting a potential therapeutic application in bone disorders.

Given the role of BRPF1 and its associated HAT complexes in regulating gene expression, it is likely that this compound has broader biological effects that are still under investigation. The dysregulation of these HAT complexes has been implicated in certain cancers, making this compound a valuable tool for exploring the therapeutic potential of BRPF1 inhibition in oncology.

Conclusion

This compound is a critical research tool for elucidating the biological functions of the BRPF1 bromodomain and its role in chromatin remodeling. Its high potency and selectivity make it a superior probe compared to less specific inhibitors. The understanding of this compound's mechanism of action through the disruption of BRPF1-HAT complexes provides a clear pathway for its effects on gene expression. Further research into the diverse biological roles of BRPF1, facilitated by probes like this compound, holds promise for the development of novel therapeutic strategies for a range of diseases, including bone disorders and cancer.

References

- 1. What are BRPF1 inhibitors and how do they work? [synapse.patsnap.com]

- 2. selleckchem.com [selleckchem.com]

- 3. Frontiers | The MOZ-BRPF1 acetyltransferase complex in epigenetic crosstalk linked to gene regulation, development, and human diseases [frontiersin.org]

- 4. BRPF1 | Abcam [abcam.co.jp]

- 5. Structural and mechanistic insights into regulation of HBO1 histone acetyltransferase activity by BRPF2 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Discovery and Initial Characterization of PFI-4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

PFI-4 is a potent and selective chemical probe for the bromodomain of Bromodomain and PHD Finger Containing Protein 1B (BRPF1B).[1] Developed through a collaboration between Pfizer and the Structural Genomics Consortium (SGC), this compound serves as a critical tool for elucidating the biological functions of BRPF1B and its role in gene regulation.[1][2] BRPF1 is a scaffolding protein that plays a crucial role in the assembly of the MOZ/MORF histone acetyltransferase (HAT) complexes, which are involved in transcriptional activation, DNA repair, and recombination.[1] This guide provides an in-depth overview of the initial studies and discovery of this compound, including its quantitative characterization, the experimental protocols used, and the relevant signaling pathways.

Quantitative Data Summary

The following table summarizes the key quantitative data from the initial characterization of this compound, highlighting its potency, selectivity, and cellular activity.

| Parameter | Target | Value | Assay | Reference |

| Dissociation Constant (KD) | BRPF1B | 13 nM | Isothermal Titration Calorimetry (ITC) | [1] |

| IC50 | BRPF1B | 172 nM | AlphaScreen | [1] |

| Cellular IC50 | BRPF1B | 240 nM | NanoBRET™ Target Engagement Assay | [1][3] |

| Thermal Shift (ΔTm) | BRPF1B | 9.4 °C | Thermal Shift Assay | [1] |

| Dissociation Constant (KD) | BRD1 | 775 nM | Isothermal Titration Calorimetry (ITC) | [1] |

| IC50 | BRD1 | 3600 nM | AlphaScreen | [1] |

| Dissociation Constant (KD) | CECR2 | 2350 nM | Isothermal Titration Calorimetry (ITC) | [1] |

Signaling Pathway

BRPF1B is a key component of the MOZ/MORF histone acetyltransferase (HAT) complexes. These complexes are involved in the acetylation of histone tails, a post-translational modification that generally leads to a more open chromatin structure and transcriptional activation. This compound, by inhibiting the BRPF1B bromodomain, prevents the recruitment of the HAT complex to acetylated histones, thereby modulating gene expression.

Experimental Protocols

Detailed methodologies for the key experiments used in the initial characterization of this compound are provided below.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change that occurs upon binding of a ligand (this compound) to a protein (BRPF1B), allowing for the determination of the dissociation constant (KD), stoichiometry (n), and enthalpy of binding (ΔH).

Protocol:

-

Sample Preparation:

-

Dialyze the purified BRPF1B protein and dissolve this compound in the same final dialysis buffer to minimize heats of dilution. A typical buffer is 50 mM HEPES pH 7.5, 150 mM NaCl.

-

Determine the accurate concentrations of the protein and ligand using a reliable method such as UV-Vis spectroscopy.

-

Degas both the protein and ligand solutions to prevent air bubbles in the calorimeter.

-

-

ITC Experiment:

-

Load the BRPF1B protein solution (typically 10-20 µM) into the sample cell of the calorimeter.

-

Load the this compound solution (typically 100-200 µM) into the injection syringe.

-

Perform a series of small, sequential injections of this compound into the sample cell while monitoring the heat change.

-

The experiment is typically run at 25°C.

-

-

Data Analysis:

-

Integrate the heat change peaks from each injection.

-

Plot the integrated heat per injection against the molar ratio of ligand to protein.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the KD, n, and ΔH.

-

Fluorescence Recovery After Photobleaching (FRAP)

FRAP is used to assess the mobility of a fluorescently tagged protein in living cells. Inhibition of BRPF1B binding to chromatin by this compound results in a faster recovery of fluorescence after photobleaching, indicating increased protein mobility.

Protocol:

-

Cell Culture and Transfection:

-

Culture U2OS cells in DMEM supplemented with 10% FBS and penicillin/streptomycin.

-

Transfect the cells with a plasmid encoding a GFP-tagged BRPF1B construct using a suitable transfection reagent.

-

Allow the cells to express the fusion protein for 24-48 hours.

-

-

FRAP Imaging:

-

Plate the transfected cells on glass-bottom dishes suitable for high-resolution microscopy.

-

Treat the cells with this compound (e.g., 500 nM) or a vehicle control (DMSO) for a defined period.

-

Identify a cell expressing the GFP-BRPF1B construct and acquire a pre-bleach image of a region of interest (ROI) within the nucleus.

-

Photobleach the ROI using a high-intensity laser beam.

-

Acquire a time-lapse series of images to monitor the recovery of fluorescence in the bleached ROI.

-

-

Data Analysis:

-

Measure the fluorescence intensity in the bleached ROI over time.

-

Correct for photobleaching during image acquisition by monitoring the fluorescence of a non-bleached region.

-

Normalize the fluorescence recovery data.

-

Calculate the half-maximal recovery time (t1/2) and the mobile fraction of the protein.

-

NanoBRET™ Cellular Target Engagement Assay

The NanoBRET™ assay is a proximity-based method that measures the engagement of a test compound with a target protein in living cells. It relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged protein and a cell-permeable fluorescent tracer.

Protocol:

-

Cell Preparation:

-

Transfect HEK293T cells with a plasmid encoding BRPF1B fused to NanoLuc® luciferase.

-

Culture the cells for 24 hours to allow for protein expression.

-

Harvest the cells and resuspend them in Opti-MEM.

-

-

Assay Setup:

-

Dispense the cell suspension into a white, 384-well plate.

-

Add the NanoBRET™ tracer, which binds to the BRPF1B bromodomain, to the cells.

-

Add varying concentrations of this compound to the wells.

-

-

BRET Measurement:

-

Add the Nano-Glo® substrate to the wells to initiate the luminescent reaction.

-

Measure the donor (NanoLuc®) emission at 460 nm and the acceptor (tracer) emission at >600 nm using a plate reader capable of detecting BRET signals.

-

-

Data Analysis:

-

Calculate the BRET ratio by dividing the acceptor emission by the donor emission.

-

Plot the BRET ratio as a function of the this compound concentration.

-

Fit the data to a dose-response curve to determine the cellular IC50 value.

-

Discovery and Characterization Workflow

The discovery and initial characterization of this compound followed a logical progression from initial screening to cellular validation, as depicted in the following workflow diagram.

References

PFI-4: An In-Depth Technical Guide to its Biochemical and Cellular Targets

For Researchers, Scientists, and Drug Development Professionals

Abstract

PFI-4 is a potent and selective chemical probe for the bromodomain of Bromodomain and PHD Finger Containing Protein 1 (BRPF1), with a notable preference for the BRPF1B isoform. As a key component of the MOZ/MORF histone acetyltransferase (HAT) complex, BRPF1 is a critical regulator of chromatin structure and gene expression. This compound acts as a competitive inhibitor, displacing the BRPF1 bromodomain from its natural ligand, acetylated histones. This disruption of the BRPF1-histone interaction modulates the activity of the associated HAT complex, thereby impacting downstream transcriptional programs. This technical guide provides a comprehensive overview of the biochemical and cellular targets of this compound, including quantitative binding data, detailed experimental protocols for its characterization, and a visualization of its mechanism of action within the relevant signaling pathway.

Biochemical Targets of this compound

The primary biochemical target of this compound is the bromodomain of BRPF1. Bromodomains are protein modules that recognize and bind to acetylated lysine residues on histone tails, thereby recruiting protein complexes to chromatin and influencing gene transcription. This compound exhibits high affinity for the BRPF1B isoform.

Quantitative Binding and Inhibition Data

This compound has been characterized using various biochemical assays to determine its binding affinity and inhibitory activity against BRPF1 and to assess its selectivity against other bromodomain-containing proteins. The following table summarizes the key quantitative data.

| Target | Assay Type | Value | Reference |

| BRPF1B | Isothermal Titration Calorimetry (ITC) | Kd = 13 nM | [1] |

| BRPF1 | Cell-free assay | IC50 = 80 nM | |

| BRPF1B | Cell-free assay | IC50 = 172 nM | [2] |

| BRPF2 | Cell-free assay | IC50 = 7.9 µM | |

| BRPF3 | Cell-free assay | IC50 > 10 µM | |

| BRD4 | Cell-free assay | Kd > 50 µM | |

| BRPF1B | NanoBRET™ Cellular Target Engagement Assay | IC50 = 240 nM | [1] |

Cellular Targets and Mechanism of Action

Within a cellular context, this compound disrupts the interaction between BRPF1 and acetylated histones. BRPF1 is a scaffolding protein that assembles the MOZ/MORF HAT complexes. These complexes play a crucial role in the acetylation of histone H3, a key epigenetic modification associated with active gene transcription. By inhibiting the BRPF1 bromodomain, this compound prevents the recruitment of the MOZ/MORF complex to chromatin, leading to a downstream modulation of gene expression.

BRPF1 Signaling Pathway

The following diagram illustrates the role of BRPF1 in the MOZ/MORF HAT complex and the mechanism of inhibition by this compound.

Caption: BRPF1 signaling and this compound inhibition.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the interaction of this compound with its targets.

Isothermal Titration Calorimetry (ITC)

ITC is a technique used to measure the heat changes that occur upon the binding of a ligand (this compound) to a protein (BRPF1B). This allows for the direct determination of the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) of the interaction.

Protocol Overview:

-

Protein: Recombinant human BRPF1B bromodomain (residues 615-726) is expressed and purified.

-

Ligand: this compound is dissolved in the same buffer as the protein.

-

Buffer: Typically, a buffer such as 50 mM HEPES pH 7.5, 150 mM NaCl, and 0.5 mM TCEP is used.

-

Instrumentation: A high-sensitivity ITC instrument (e.g., MicroCal ITC200) is used.

-

Procedure:

-

The sample cell is filled with the BRPF1B protein solution (typically at a concentration of 10-20 µM).

-

The injection syringe is filled with the this compound solution (typically at a concentration of 100-200 µM).

-

A series of small injections of this compound into the sample cell are performed at a constant temperature (e.g., 25°C).

-

The heat released or absorbed during each injection is measured.

-

The resulting data are fitted to a binding model to determine the thermodynamic parameters.

-

Fluorescence Recovery After Photobleaching (FRAP)

FRAP is a live-cell imaging technique used to measure the dynamics of molecular mobility in living cells. In the context of this compound, it is used to assess the ability of the compound to displace BRPF1B from chromatin.

Protocol Overview:

-

Cell Line: U2OS (human bone osteosarcoma) cells are commonly used.[1]

-

Plasmid Construct: A plasmid encoding a fusion protein of the BRPF1B bromodomain and a fluorescent protein (e.g., GFP) is used.

-

Transfection: U2OS cells are transiently transfected with the expression plasmid.

-

Compound Treatment: Transfected cells are treated with this compound or a vehicle control for a specified period (e.g., 1 hour).

-

Instrumentation: A confocal laser scanning microscope equipped for FRAP experiments is used.

-

Procedure:

-

A region of interest (ROI) within the nucleus of a transfected cell is selected.

-

The fluorescent proteins within the ROI are photobleached using a high-intensity laser beam.

-

The recovery of fluorescence in the bleached region is monitored over time by acquiring a series of images at low laser intensity.

-

The rate of fluorescence recovery is proportional to the mobility of the fluorescently tagged protein. A faster recovery in the presence of this compound indicates displacement of BRPF1B from the less mobile chromatin-bound state.

-

NanoBRET™ Cellular Target Engagement Assay

The NanoBRET™ assay is a proximity-based assay that measures the interaction between two proteins in living cells. It is used to quantify the engagement of this compound with BRPF1B at its endogenous cellular location.

Protocol Overview:

-

Cell Line: HEK293 cells are often used for this assay.

-

Plasmid Constructs:

-

A plasmid encoding BRPF1B fused to the NanoLuc® luciferase.

-

A plasmid encoding a histone protein (e.g., H3.3) fused to the HaloTag® protein.

-

-

Transfection: Cells are co-transfected with both expression plasmids.

-

Compound Treatment: Transfected cells are treated with a serial dilution of this compound.

-

Reagents:

-

HaloTag® NanoBRET™ 618 Ligand: A fluorescent ligand that binds to the HaloTag® protein.

-

Nano-Glo® Luciferase Assay Substrate: The substrate for the NanoLuc® luciferase.

-

-

Instrumentation: A plate reader capable of measuring luminescence and filtered fluorescence is required.

-

Procedure:

-

Transfected cells are plated in a multi-well plate.

-

Cells are treated with the HaloTag® NanoBRET™ 618 Ligand.

-

A serial dilution of this compound is added to the wells.

-

The Nano-Glo® Luciferase Assay Substrate is added to initiate the BRET reaction.

-

The luminescence and fluorescence signals are measured. The BRET ratio is calculated as the ratio of the acceptor (fluorescence) to donor (luminescence) signal. A decrease in the BRET ratio with increasing this compound concentration indicates displacement of the histone from BRPF1B.

-

Experimental Workflows

The following diagrams illustrate the general workflows for the key experiments described above.

Caption: Isothermal Titration Calorimetry Workflow.

Caption: Fluorescence Recovery After Photobleaching Workflow.

Caption: NanoBRET™ Cellular Target Engagement Workflow.

References

PFI-4: A Technical Guide to its High-Affinity and Selective Bromodomain Binding

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding specificity of PFI-4, a potent chemical probe for the bromodomain of BRPF1B (Bromodomain and PHD Finger containing protein 1B). The information presented herein is intended to enable researchers to effectively utilize this compound in their studies and to provide a detailed understanding of its interaction with its primary target and other bromodomains.

Quantitative Binding Affinity and Selectivity of this compound

This compound has been extensively characterized using a variety of biophysical and biochemical assays to determine its potency and selectivity. The data consistently demonstrates that this compound is a highly selective inhibitor of the BRPF1B bromodomain.[1]

The following tables summarize the quantitative data for this compound's binding to BRPF1B and other representative bromodomains.

Table 1: this compound Binding Affinity for BRPF1B

| Assay Type | Parameter | Value (nM) |

| AlphaScreen | IC50 | 172[1] |

| Isothermal Titration Calorimetry (ITC) | Kd | 13[2] |

| NanoBRET™ Cellular Assay | IC50 | 240[2] |

Table 2: Selectivity Profile of this compound Against Other Bromodomains

| Bromodomain Target | Assay Type | Parameter | Value (nM) | Selectivity Fold (vs. BRPF1B IC50 of 172 nM) |

| BRPF2 (BRD1) | AlphaScreen | IC50 | 3517[1] | ~20 |

| BRPF2 (BRD1) | Isothermal Titration Calorimetry (ITC) | Kd | 775[2] | ~4.5 |

| BRD4 (BD1) | AlphaScreen | IC50 | >10,000[1] | >58 |

| CECR2 | Isothermal Titration Calorimetry (ITC) | Kd | 2350[2] | ~13.7 |

| TRIM24 | AlphaScreen | IC50 | >10,000[1] | >58 |

Table 3: Thermal Shift Assay Data for this compound

| Bromodomain Target | Assay Type | Parameter | Value (°C) |

| BRPF1B | Differential Scanning Fluorimetry (DSF) | ΔTm | 9.4[2] |

| BRPF2 (BRD1) | Differential Scanning Fluorimetry (DSF) | ΔTm | 2.0[2] |

| CECR2 | Differential Scanning Fluorimetry (DSF) | ΔTm | 2.0[2] |

Experimental Protocols

The following sections detail the methodologies used to generate the quantitative data presented above.

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)

AlphaScreen is a bead-based assay technology used to study biomolecular interactions.[3][4] In the context of this compound, this assay measures the ability of the compound to disrupt the interaction between the BRPF1B bromodomain and an acetylated histone peptide.

Principle: The assay utilizes two types of beads: a Donor bead and an Acceptor bead. The Donor bead is coated with streptavidin, which binds to a biotinylated acetylated histone peptide. The Acceptor bead is conjugated to an antibody that recognizes a tag (e.g., His-tag) on the recombinant bromodomain protein. When the bromodomain binds to the histone peptide, the Donor and Acceptor beads are brought into close proximity. Upon excitation at 680 nm, the Donor bead releases singlet oxygen, which travels to the nearby Acceptor bead, triggering a chemiluminescent signal at 520-620 nm. An inhibitor that disrupts the bromodomain-histone interaction will prevent this proximity, leading to a decrease in the AlphaScreen signal.[3]

Protocol Outline:

-

Reagent Preparation: All reagents, including the His-tagged BRPF1B protein, biotinylated histone H3 peptide, and this compound, are diluted in an appropriate assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4).

-

Compound Plating: A serial dilution of this compound is prepared in a 384-well microplate.

-

Protein-Peptide Incubation: The His-tagged BRPF1B protein is mixed with the biotinylated histone H3 peptide and added to the wells containing the compound. The plate is incubated to allow the binding reaction to reach equilibrium.

-

Bead Addition: A mixture of streptavidin-coated Donor beads and anti-His antibody-conjugated Acceptor beads is added to each well. The plate is incubated in the dark to allow the beads to bind to their respective targets.

-

Signal Detection: The plate is read on an AlphaScreen-compatible plate reader, and the intensity of the chemiluminescent signal is measured.

-

Data Analysis: The IC50 values are calculated by plotting the signal intensity against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Isothermal Titration Calorimetry (ITC)

ITC is a technique used to determine the thermodynamic parameters of binding interactions in solution.[5][6] It directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of the interaction.

Principle: A solution of the ligand (this compound) is titrated into a solution of the macromolecule (BRPF1B bromodomain) in the sample cell of a calorimeter. The heat change upon each injection is measured and compared to the heat of dilution (measured by titrating the ligand into buffer alone). The resulting data is a plot of heat change per injection versus the molar ratio of ligand to protein.

Protocol Outline:

-

Sample Preparation: The BRPF1B protein is extensively dialyzed against the desired buffer to ensure buffer matching with the ligand solution. The this compound compound is dissolved in the final dialysis buffer. Both solutions are degassed to prevent air bubbles.

-

Instrument Setup: The ITC instrument is thoroughly cleaned and equilibrated at the desired temperature.

-

Loading: The BRPF1B protein solution is loaded into the sample cell, and the this compound solution is loaded into the injection syringe.

-

Titration: A series of small injections of the this compound solution are made into the sample cell containing the BRPF1B protein. The heat change after each injection is recorded.

-

Data Analysis: The raw data is integrated to obtain the heat change per injection. The resulting binding isotherm is then fitted to a suitable binding model (e.g., one-site binding model) to determine the Kd, stoichiometry, and enthalpy of binding.

Differential Scanning Fluorimetry (DSF)

DSF, also known as a thermal shift assay, is used to assess the thermal stability of a protein in the presence and absence of a ligand.[4][7] Ligand binding typically stabilizes the protein, leading to an increase in its melting temperature (Tm).

Principle: The assay monitors the unfolding of a protein as the temperature is gradually increased. A fluorescent dye, such as SYPRO Orange, is included in the reaction. This dye is quenched in an aqueous environment but becomes fluorescent upon binding to hydrophobic regions of the protein that are exposed as it unfolds. The temperature at which 50% of the protein is unfolded is the melting temperature (Tm). A shift in the Tm (ΔTm) in the presence of a ligand indicates a binding event.[4]

Protocol Outline:

-

Reaction Setup: A reaction mixture is prepared containing the BRPF1B protein, the fluorescent dye (e.g., SYPRO Orange), and either this compound or a vehicle control (DMSO) in a suitable buffer.

-

Thermal Denaturation: The reaction is performed in a real-time PCR instrument. The temperature is ramped up in small increments, and the fluorescence is measured at each step.

-

Data Analysis: The fluorescence intensity is plotted against temperature, generating a melting curve. The Tm is determined by fitting the curve to a Boltzmann equation or by identifying the peak of the first derivative of the curve. The ΔTm is calculated as the difference between the Tm in the presence and absence of the ligand.

Visualizations

Experimental Workflow for Assessing Bromodomain Inhibitor Specificity

The following diagram illustrates a typical workflow for characterizing the specificity of a bromodomain inhibitor like this compound.

Caption: Workflow for this compound specificity determination.

Signaling Pathway Logic: Disruption of BRPF1B Interaction

The following diagram illustrates the mechanism of action of this compound in disrupting the interaction between BRPF1B and acetylated histones.

Caption: this compound mechanism of action.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | Structural Genomics Consortium [thesgc.org]

- 3. bmglabtech.com [bmglabtech.com]

- 4. Differential Scanning Fluorimetry (DSF) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]

- 5. Medicinal Chemistry: From Targets to Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. urmc.rochester.edu [urmc.rochester.edu]

- 7. Dual screening of BPTF and Brd4 using protein-observed fluorine NMR uncovers new bromodomain probe molecules - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

PFI-4: Application Notes and Protocols for Cancer Cell Line Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

PFI-4 is a potent and selective chemical probe for the bromodomain of Bromodomain and PHD Finger Containing Protein 1 (BRPF1). As a key component of the MOZ/MORF histone acetyltransferase (HAT) complex, BRPF1 is a critical regulator of chromatin structure and gene expression, and its dysregulation has been implicated in the pathogenesis of various cancers. These application notes provide a comprehensive overview of the experimental use of this compound in cancer cell lines, including detailed protocols for key assays and a summary of its effects on cellular processes.

Introduction

BRPF1 acts as a scaffold protein, bringing together the catalytic HAT subunit (MOZ or MORF) and other regulatory proteins to form a functional complex. This complex acetylates histone H3 at multiple lysine residues, leading to a more open chromatin structure and the transcriptional activation of target genes. Many of these target genes are involved in cell cycle progression and oncogenesis, making BRPF1 a compelling target for cancer therapy. This compound offers a valuable tool to investigate the therapeutic potential of BRPF1 inhibition.

Data Presentation

This compound Inhibitory Activity

| Target | IC50 (nM) | Assay Type | Reference |

| BRPF1B Bromodomain | 172 | Biochemical | [1] |

| BRPF1B-Histone Interaction | 240 | NanoBRET™ Cellular Assay (U2OS cells) | [2] |

Signaling Pathway

The BRPF1-containing histone acetyltransferase complex plays a crucial role in regulating gene expression. This compound, by inhibiting the BRPF1 bromodomain, disrupts the recruitment of this complex to chromatin, thereby preventing histone acetylation and the subsequent transcription of target oncogenes.

Caption: BRPF1 signaling pathway and the mechanism of this compound inhibition.

Experimental Protocols

The following are detailed protocols for key experiments using this compound in cancer cell lines. It is recommended to optimize these protocols for your specific cell line and experimental conditions.

Cell Viability/Proliferation Assay

This protocol is designed to determine the effect of this compound on cancer cell viability and proliferation.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound (stock solution in DMSO)

-

96-well plates

-

Cell viability reagent (e.g., MTT, CellTiter-Glo®)

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 2,000-10,000 cells per well in 100 µL of complete medium.

-

Allow cells to adhere overnight.

-

Prepare serial dilutions of this compound in complete medium. A suggested starting concentration range is 0.1 µM to 50 µM. Include a DMSO-only control.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions or control medium.

-

Incubate the plate for 48-72 hours.

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time.

-

Measure the absorbance or luminescence using a plate reader.

-

Calculate the percentage of viable cells relative to the DMSO control and determine the IC50 value.

Caption: Workflow for a cell viability assay with this compound.

Western Blot Analysis

This protocol is for assessing the effect of this compound on the levels of specific proteins, such as acetylated histones.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound (stock solution in DMSO)

-

6-well plates

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and membrane (PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-acetyl-Histone H3, anti-Histone H3, anti-BRPF1)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in 6-well plates and allow them to adhere.

-

Treat cells with this compound at the desired concentration (e.g., 1 µM - 10 µM) for 24-48 hours. Include a DMSO control.

-

Wash cells with ice-cold PBS and lyse them in lysis buffer.

-

Quantify protein concentration using a BCA assay.

-

Denature protein lysates by boiling in Laemmli buffer.

-

Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer proteins to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Add chemiluminescent substrate and visualize the protein bands using an imaging system.

Chromatin Immunoprecipitation (ChIP)

This protocol is for investigating the effect of this compound on the recruitment of the BRPF1 complex to specific gene promoters.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound (stock solution in DMSO)

-

Formaldehyde (for cross-linking)

-

Glycine (to quench cross-linking)

-

ChIP lysis buffer

-

Sonication equipment

-

Anti-BRPF1 antibody or antibody against a component of the MOZ/MORF complex

-

IgG control antibody

-

Protein A/G beads

-

ChIP wash buffers

-

Elution buffer

-

Proteinase K

-

DNA purification kit

-

qPCR primers for target gene promoters

Procedure:

-

Treat cells with this compound (e.g., 1 µM - 10 µM) for 6-24 hours.

-

Cross-link proteins to DNA by adding formaldehyde to the culture medium.

-

Quench the cross-linking reaction with glycine.

-

Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-1000 bp.

-

Pre-clear the chromatin with protein A/G beads.

-

Incubate the chromatin with anti-BRPF1 antibody or IgG control overnight at 4°C.

-

Add protein A/G beads to pull down the antibody-protein-DNA complexes.

-

Wash the beads with a series of ChIP wash buffers.

-

Elute the complexes from the beads.

-

Reverse the cross-links by heating and treat with Proteinase K to digest proteins.

-

Purify the DNA.

-

Analyze the enrichment of specific DNA sequences by qPCR using primers for target gene promoters.

Caption: Workflow for a Chromatin Immunoprecipitation (ChIP) experiment with this compound.

Conclusion

This compound is a valuable chemical probe for studying the role of the BRPF1 bromodomain in cancer biology. The protocols provided here offer a starting point for researchers to investigate the effects of BRPF1 inhibition in various cancer cell lines. Further optimization of these protocols will be necessary to suit specific experimental goals and cell types. The exploration of this compound and other BRPF1 inhibitors holds promise for the development of novel epigenetic therapies for cancer.

References

Application Notes and Protocols for Utilizing PFI-4 in Chromatin Immunoprecipitation (ChIP)

Audience: Researchers, scientists, and drug development professionals.

Introduction

PFI-4 is a potent and selective chemical probe for the bromodomain of Bromodomain and PHD Finger Containing Protein 1B (BRPF1B).[1] BRPF1 is a scaffolding protein that plays a crucial role in the assembly and activity of histone acetyltransferase (HAT) complexes, particularly MOZ/MORF. By binding to acetylated histones via its bromodomain, BRPF1 helps to target these HAT complexes to specific chromatin regions, leading to the acetylation of histone tails and subsequent regulation of gene expression.

The use of small molecule inhibitors like this compound in Chromatin Immunoprecipitation (ChIP) allows for the investigation of the direct role of specific bromodomains in chromatin targeting and gene regulation. By treating cells with this compound prior to performing ChIP, researchers can assess how inhibiting the BRPF1B bromodomain affects the genomic localization of BRPF1B itself, its associated HAT complex components, or the landscape of specific histone acetylation marks. These experiments can provide valuable insights into the function of BRPF1B in normal physiology and disease states, such as cancer.

Quantitative Data for this compound

The following table summarizes the key quantitative data for the this compound chemical probe, providing essential parameters for experimental design.

| Parameter | Value | Method | Target | Reference |

| Dissociation Constant (KD) | 13 nM | Isothermal Titration Calorimetry (ITC) | BRPF1B | [1] |

| Cellular IC50 | 240 nM | NanoBRET™ Cellular Target Engagement Assay | BRPF1B | [1] |

| Effective Cellular Concentration | 500 nM | Fluorescence Recovery After Photobleaching (FRAP) | BRPF1B | [1] |

| Recommended Working Concentration | ~1 µM | BRPF1B | [1] |

Signaling Pathway of this compound in Chromatin Modification

The following diagram illustrates the mechanism of action of this compound in the context of chromatin regulation. BRPF1B, as part of a HAT complex, recognizes and binds to acetylated lysine (AcK) residues on histone tails through its bromodomain. This interaction is crucial for the enzymatic activity of the HAT complex at specific genomic loci. This compound acts as a competitive inhibitor of the BRPF1B bromodomain, preventing its association with acetylated histones and thereby displacing the HAT complex from chromatin. This leads to a reduction in local histone acetylation and subsequent alterations in gene expression.

Caption: Mechanism of this compound inhibition of BRPF1B-mediated histone acetylation.

Experimental Protocol: Chromatin Immunoprecipitation (ChIP) using this compound

This protocol provides a detailed methodology for performing a ChIP experiment to investigate the effect of this compound on the chromatin occupancy of a protein of interest (e.g., BRPF1B, a component of the HAT complex, or a specific histone mark).

Materials:

-

This compound chemical probe

-

Cell culture reagents

-

Formaldehyde (37%)

-

Glycine

-

PBS (Phosphate-Buffered Saline)

-

Cell lysis buffer

-

Chromatin shearing buffer

-

Protease inhibitors

-

Antibody specific to the target protein/histone mark

-

IgG control antibody

-

Protein A/G magnetic beads

-

Wash buffers (low salt, high salt, LiCl)

-

Elution buffer

-

RNase A

-

Proteinase K

-

DNA purification kit

-

qPCR reagents or library preparation kit for ChIP-seq

Procedure:

-

Cell Culture and this compound Treatment:

-

Plate cells at an appropriate density and allow them to adhere overnight.

-

Prepare a stock solution of this compound in DMSO.

-

Treat cells with the desired concentration of this compound (a good starting point is 1 µM) or DMSO as a vehicle control for a specified duration (e.g., 4, 8, or 24 hours). The optimal time and concentration should be determined empirically for your cell type and experimental question.

-

-

Cross-linking:

-

Add formaldehyde directly to the cell culture medium to a final concentration of 1%.

-

Incubate for 10 minutes at room temperature with gentle shaking.

-

Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes at room temperature.

-

-

Cell Harvesting and Lysis:

-

Wash the cells twice with ice-cold PBS.

-

Scrape the cells in PBS and centrifuge to pellet.

-

Resuspend the cell pellet in cell lysis buffer containing protease inhibitors and incubate on ice.

-

-

Chromatin Shearing:

-

Centrifuge the lysed cells and resuspend the nuclear pellet in chromatin shearing buffer.

-

Shear the chromatin to an average fragment size of 200-500 bp using sonication or enzymatic digestion. The optimal shearing conditions need to be determined for each cell line and instrument.

-

Verify the chromatin shearing efficiency by running an aliquot of the sheared chromatin on an agarose gel.

-

-

Immunoprecipitation (IP):

-

Dilute the sheared chromatin with ChIP dilution buffer.

-

Save a small aliquot of the diluted chromatin as the "input" control.

-

Pre-clear the chromatin with Protein A/G magnetic beads.

-

Add the specific antibody for your target protein or the IgG control to the pre-cleared chromatin and incubate overnight at 4°C with rotation.

-

Add pre-blocked Protein A/G magnetic beads to capture the antibody-protein-DNA complexes and incubate for 2-4 hours at 4°C.

-

-

Washes:

-

Wash the beads sequentially with low salt wash buffer, high salt wash buffer, LiCl wash buffer, and finally with TE buffer to remove non-specific binding.

-

-

Elution and Reverse Cross-linking:

-

Elute the chromatin complexes from the beads using elution buffer.

-

Reverse the cross-links by adding NaCl and incubating at 65°C for several hours to overnight. Also, process the input sample in parallel.

-

-

DNA Purification:

-

Treat the samples with RNase A and then Proteinase K to remove RNA and protein.

-

Purify the DNA using a standard DNA purification kit.

-

-

Analysis:

-

Quantify the immunoprecipitated DNA using qPCR with primers specific to target genomic regions or proceed with library preparation for ChIP-sequencing (ChIP-seq) for genome-wide analysis.

-

Experimental Workflow for this compound ChIP

The following diagram outlines the key steps in a ChIP experiment incorporating the use of the this compound inhibitor.

Caption: Step-by-step workflow for a Chromatin Immunoprecipitation experiment using this compound.

Conclusion

The use of the this compound chemical probe in conjunction with Chromatin Immunoprecipitation is a powerful approach to elucidate the specific functions of the BRPF1B bromodomain in gene regulation. The provided protocols and data serve as a comprehensive guide for researchers to design and execute experiments aimed at understanding the role of BRPF1B in chromatin biology and its potential as a therapeutic target. As with any ChIP experiment, optimization of conditions such as inhibitor concentration, treatment time, and antibody selection is critical for obtaining robust and reproducible results.

References

PFI-4 Treatment Guidelines for In Vitro Cell Culture: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

PFI-4 is a potent and selective chemical probe for the bromodomain of Bromodomain and PHD Finger Containing Protein 1 (BRPF1), specifically targeting the BRPF1B isoform with a reported IC50 of 172 nM.[1] It exhibits significantly lower affinity for other bromodomains, including BRPF2 and BRPF3, making it a valuable tool for dissecting the specific functions of BRPF1 in biological systems. This compound is a cell-permeable compound that has been utilized to investigate the role of BRPF1 in various cellular processes, most notably in the regulation of gene expression through histone acetylation and in the differentiation of osteoclasts.